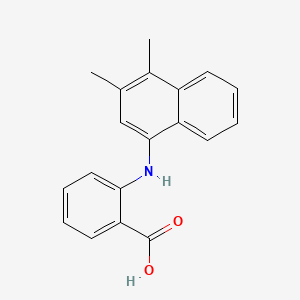
Chromium--platinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.
Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve ligands such as phosphines or amines, which can replace one of the metal atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chromium and platinum oxides, while reduction can yield pure chromium and platinum metals.
Wissenschaftliche Forschungsanwendungen
Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.
Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.
Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.
Wirkmechanismus
Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- Chromium–nickel
- Platinum–rhodium
- Chromium–cobalt
- Platinum–iridium
Chromium–platinum (1/1) stands out due to its unique combination of properties from both chromium and platinum, making it a valuable compound for a variety of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
50811-45-5 |
|---|---|
Molekularformel |
CrPt |
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
InChI-Schlüssel |
MMAADVOQRITKKL-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


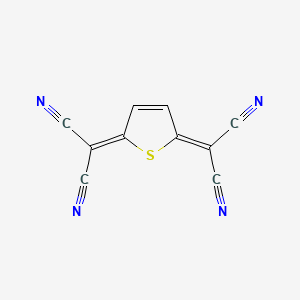

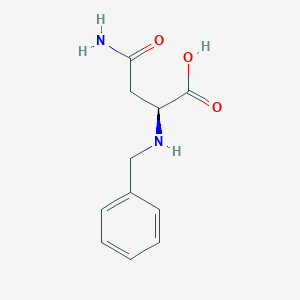
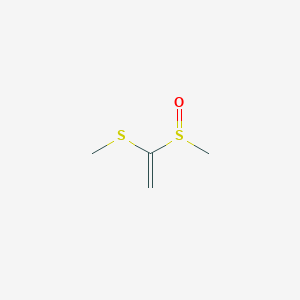

![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
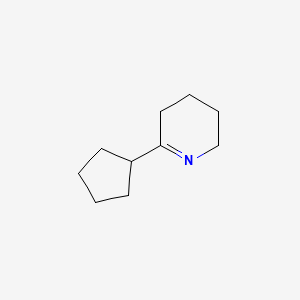

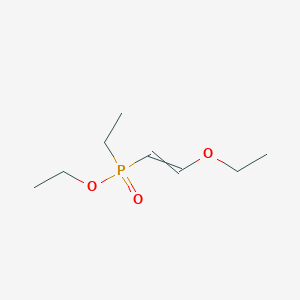
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)

